molecular formula C10H12N4 B6256058 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine CAS No. 90870-67-0

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine

Cat. No. B6256058
CAS RN: 90870-67-0
M. Wt: 188.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine (DMPP) is a heterocyclic organic compound with potential applications in the scientific research and medical fields. It has been studied for its potential in the synthesis of pharmaceuticals, as a biochemical agent, and as a therapeutic agent. DMPP is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a colorless, crystalline solid, with a melting point of 166-168°C and a boiling point of 315°C.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of DNA and RNA. It has been shown to inhibit the enzyme ribonucleotide reductase, which is involved in the synthesis of DNA and RNA. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has been shown to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of adenosine.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme ribonucleotide reductase, which is involved in the synthesis of DNA and RNA. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has been shown to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has also been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Finally, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has been shown to have an antimicrobial effect, and has been shown to inhibit the growth of certain bacterial species.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine in laboratory experiments include its low cost, its availability, and its stability. It is also a relatively safe compound to work with, and has a low toxicity. However, there are some limitations to using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is not very stable, and can decompose when exposed to light and heat.

Future Directions

There are many potential future directions for the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine. It could be used in the synthesis of new pharmaceuticals, or in the development of new antibiotics. It could also be used in the development of new biochemical agents, or as a therapeutic agent. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine could be used in the development of new analytical techniques, or as a tool for studying the mechanisms of enzyme inhibition. Finally, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine could be used in the development of new materials, such as polymers, or as a catalyst for chemical reactions.

Synthesis Methods

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine can be synthesized via three different methods. The first method involves the reaction of 4-methylpyrimidine with 3,5-dimethylpyrazole to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine. The second method involves the reaction of 4-methylpyrimidine with methylhydrazine to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine. The third method involves the reaction of 4-methylpyrimidine with 3,5-dimethylpyrazole-4-carboxaldehyde to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has been studied for its potential applications in the scientific research field. It has been studied for its potential in the synthesis of pharmaceuticals, as a biochemical agent, and as a therapeutic agent. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has been used in the synthesis of novel heterocyclic compounds, such as 3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine-2-carboxylic acid, which may have potential applications in medicine. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has also been studied for its potential in the synthesis of new antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-methyl-2-aminopyrimidine in the presence of a suitable catalyst.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole-4-carbaldehyde", "4-methyl-2-aminopyrimidine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 4-methyl-2-aminopyrimidine in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the condensation reaction.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine as a white solid." ] }

CAS RN

90870-67-0

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine

Molecular Formula

C10H12N4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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